molecular formula C23H17N3O7S B4577671 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4577671
M. Wt: 479.5 g/mol
InChI Key: AFBFUYMAWMRKIW-LDADJPATSA-N
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Description

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C23H17N3O7S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.07872106 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Greenish Metal-lustrous Organic Crystals

Research on compounds involving similar furan and pyrrole frameworks has led to the development of organic crystals with greenish metallic luster. These crystals exhibit unique optical properties, with absorption bands corresponding to metallic reflection in the visible to near-infrared range, suggesting potential applications in materials science for optical devices or sensors (Ogura et al., 2006).

Synthesis and Biological Activity

Compounds structurally related to the given chemical have been synthesized and evaluated for biological activity. For instance, derivatives of dihydro-2-thioxo-4,6-pyrimidinediones have shown considerable activity against various microorganisms, indicating their potential in the development of new antimicrobial agents (Nigam et al., 1981).

Heteroaromaticity Studies

Studies on heteroaromatic compounds, including nitrofuran ring-containing acetylenes, have explored their reactions to produce a range of heterocyclic derivatives. These reactions have implications for the synthesis of novel organic compounds with potential applications in medicinal chemistry and drug design (Sasaki et al., 1971).

Pyrimidine and Fused Pyrimidine Derivatives

Research into the synthesis of pyrimidine and fused pyrimidine derivatives has yielded compounds with various biological activities. This highlights the role of pyrimidine derivatives in pharmaceutical research, particularly in the search for new therapeutic agents (Ahmed et al., 2003).

Properties

IUPAC Name

(5E)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O7S/c1-31-15-6-3-13(4-7-15)25-22(28)18(21(27)24-23(25)34)12-16-8-10-19(33-16)17-9-5-14(26(29)30)11-20(17)32-2/h3-12H,1-2H3,(H,24,27,34)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBFUYMAWMRKIW-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.